molecular formula C17H16N2O6 B5509400 ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate

ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate

Cat. No. B5509400
M. Wt: 344.32 g/mol
InChI Key: KNDXKRDGTNGJCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate and related compounds involves multi-step chemical processes. One method reported for a similar compound involves the alkylation of 4-nitrophenol with ethyl bromoacetate followed by selective reduction of the nitro group to yield very pure crystals. This method is highlighted for its simplicity and efficiency, requiring no nascent hydrogen or complex reaction conditions (Altowyan et al., 2022). Another relevant synthesis involves the Lossen rearrangement mediated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, demonstrating a single-pot, racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids (Thalluri et al., 2014).

Molecular Structure Analysis

Structural analysis of similar compounds involves advanced techniques such as X-ray crystallography, NMR spectroscopy, and elemental analysis. One study detailed the crystal structure of a related compound, showcasing the triclinic crystal system and discussing the cooperative non-covalent interactions crucial for molecular packing (Altowyan et al., 2022). These interactions include H…H, H…C, and O…H, which contribute significantly to the stability and properties of the compound.

Chemical Reactions and Properties

Chemical reactions involving ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate and derivatives can be complex, involving various reaction mechanisms and pathways. The Lossen rearrangement is one such reaction, leading to the synthesis of ureas and hydroxamic acids, demonstrating the compound's utility in organic synthesis (Thalluri et al., 2014). Additionally, the compound's reactions can yield products with potential bioactivity, indicating its relevance in medicinal chemistry.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. X-ray crystallography provides detailed insights into the compound's crystalline structure, aiding in the prediction and interpretation of its physical properties (Altowyan et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for its application in synthesis and material science. Studies employing spectroscopic methods like NMR and X-ray crystallography contribute to understanding these properties by elucidating the compound's molecular structure and interaction capabilities (Altowyan et al., 2022).

Scientific Research Applications

  • Optical Storage and Polymer Science :Ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate derivatives have been explored for their applications in reversible optical storage. A study by Meng, Natansohn, Barrett, and Rochon (1996) discusses how these derivatives, when copolymerized with other compounds, can produce amorphous polymers capable of photoinduced birefringence. This property is significant for optical data storage technologies (Meng, X., Natansohn, A., Barrett, C., & Rochon, P., 1996).

  • Pharmacology and Drug Development :In pharmacology, derivatives of ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate have been synthesized and evaluated for their anti-inflammatory and analgesic properties. A study by Chandak et al. (2012) found that certain compounds with this structure showed promising anti-inflammatory and analgesic activities, making them potential candidates for drug development (Chandak, S. L., Bansode, A., Murumkar, P., Shinde, M. G., & Bothara, K., 2012).

  • a305f9d5c0dacc94f5cbe069b27/?utm_source=chatgpt).
  • Analytical Chemistry and Biochemistry :Research by Badalassi, Nguyen, Crotti, and Reymond (2002) highlights the use of a derivative of ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate in developing a selective assay for HIV-protease. This assay is based on a chromogenic amino acid and is important for the detection and study of HIV-protease activity (Badalassi, F., Nguyen, H.-K., Crotti, P., & Reymond, J., 2002).

  • a7105c9de1a53d789571be33cc87730/?utm_source=chatgpt).
  • Synthetic Chemistry and Organic Synthesis :The versatility of ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate is also evident in synthetic chemistry. Sydnes, Kuse, and Isobe (2008) explored its reductive monoalkylation properties, demonstrating its potential in the synthesis of various secondary benzyl amino aryls. This kind of research expands the toolbox available for organic synthesis and the creation of novel compounds (Sydnes, M., Kuse, M., & Isobe, M., 2008).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Without specific safety data for this compound, it’s hard to provide accurate information on its safety and hazards .

Future Directions

The future research directions for this compound would depend on its intended use or biological activity. If it shows promising activity in a certain area (for example, as a potential pharmaceutical), then future research could focus on optimizing its synthesis, improving its activity, or investigating its mechanism of action .

properties

IUPAC Name

ethyl 4-[[2-(2-nitrophenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-2-24-17(21)12-7-9-13(10-8-12)18-16(20)11-25-15-6-4-3-5-14(15)19(22)23/h3-10H,2,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDXKRDGTNGJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate

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